1-(Cyclopropylmethyl)-1H-pyrazol-4-amine is an organic compound characterized by a cyclopropylmethyl group attached to a pyrazole ring. The molecular formula for this compound is with a molecular weight of approximately 137.18 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is classified under the category of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.
The compound can be sourced from various chemical suppliers and is often utilized in scientific research. Its unique structure makes it a valuable building block in the synthesis of more complex organic molecules, and it has been studied for its antimicrobial and anti-inflammatory properties.
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine falls under the classification of heterocyclic compounds, specifically pyrazoles. Pyrazoles are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine typically involves the cyclopropanation of suitable precursors followed by functional group transformations. A common synthetic route includes the reaction of cyclopropylmethyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative.
The reaction conditions often require careful control of temperature and pressure to achieve optimal yields. The use of solvents, catalysts, and reaction times can significantly influence the efficiency and outcome of the synthesis .
The molecular structure of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine features a pyrazole ring with an amine group at the 4-position and a cyclopropylmethyl substituent. The canonical SMILES representation for this compound is C1CC1CN2C=C(C=N2)N
, which illustrates its structural complexity.
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with halogens or other nucleophiles, facilitating the formation of substituted pyrazole derivatives.
The choice of reagents and conditions for these reactions can vary widely depending on the desired outcome, highlighting the versatility of this compound in organic synthesis.
The mechanism of action for 1-(cyclopropylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways . This interaction is crucial for understanding its potential therapeutic applications.
Relevant data regarding these properties are essential for practical applications in research and industry.
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine has several scientific uses:
Chemistry: It serves as a building block in synthesizing more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Ongoing research explores its potential as a therapeutic agent for various diseases, particularly those involving inflammation or microbial infections.
Industry: It is utilized in developing new materials and as an intermediate in pharmaceutical synthesis .
This compound's diverse applications underscore its significance in both academic research and industrial settings.
The strategic incorporation of cyclopropane motifs into bioactive molecules represents a sophisticated evolution in structure-based drug design, driven by the ring system's unique physicochemical properties. The cyclopropane ring, characterized by significant angle strain (∼115° versus ideal 109.5° for sp³ hybridization), induces notable electronic effects including enhanced σ-bond donation and perpendicular π-acceptance capabilities [8]. This strained system exhibits a distinctive blend of steric bulk and electronic influence that profoundly modifies molecular recognition, pharmacokinetic behavior, and metabolic stability when integrated into heterocyclic frameworks. Historically, cyclopropane integration emerged prominently during the 1980-1990s with antiviral and antimicrobial agents, where its capacity to mimic unsaturated systems while conferring metabolic resistance proved advantageous against rapidly mutating targets [7] [8].
The cyclopropylmethyl moiety specifically gained prominence through its ability to balance lipophilicity enhancement with controlled steric bulk. Compared to conventional alkyl groups like ethyl or isopropyl, the cyclopropylmethyl unit (logP increase ∼0.9) provides optimized membrane permeability without excessive hydrophobicity that compromises aqueous solubility. Crucially, the benzylic-like positioning adjacent to nitrogen heteroatoms creates a metabolic vulnerability point that can be strategically exploited for controlled biotransformation or avoided through fluorination [5] [8]. In pyrazole systems specifically, N1-(cyclopropylmethyl) substitution emerged as superior to straight-chain alkyl groups in preventing rapid N-dealkylation—a common metabolic degradation pathway observed in first-generation compounds [5] [6]. This historical development trajectory established cyclopropylmethyl as a "privileged fragment" for heterocyclic optimization, creating a foundation for advanced scaffolds like 1-(cyclopropylmethyl)-1H-pyrazol-4-amine.
Table 2: Evolution of Cyclopropane-Containing Pharmacophores in Drug Development
Era | Representative Agents | Therapeutic Application | Impact of Cyclopropane |
---|---|---|---|
1980s | Cycloprothrin (insecticide) | Pyrethroid insecticide | Enhanced photostability and lipophilicity |
1990s | Efavirenz (Sustiva®) | HIV-1 NNRTI | Improved binding pocket occupancy and metabolic stability |
2000s | Ticagrelor (Brilinta®) | P2Y₁₂ receptor antagonist | Optimal steric bulk for receptor antagonism |
2010s | Pralsetinib (Gavreto®) | RET kinase inhibitor | Bioisosteric replacement for tert-butyl groups |
The molecular architecture of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine exemplifies contemporary strategies in rational drug design, merging the hydrogen-bonding proficiency of the 4-aminopyrazole unit with the spatially demanding cyclopropylmethyl group to create multifunctional pharmacophores. Pyrazole heterocycles inherently offer exceptional hydrogen-bonding versatility: the annular nitrogens serve as hydrogen-bond acceptors, while the exocyclic 4-amino group functions as both hydrogen-bond donor and acceptor [5]. This dual capability facilitates targeted interactions with complementary residues in biological targets, particularly kinase ATP pockets and GPCR allosteric sites. When conjugated with the cyclopropylmethyl moiety at N1, the resulting hybrid exhibits optimized three-dimensionality where the cyclopropyl ring projects perpendicularly to the pyrazole plane, creating a distinctive steric and electronic profile that enhances target complementarity [4] [6].
Structure-activity relationship (SAR) studies across multiple therapeutic classes demonstrate that the cyclopropylmethyl group significantly enhances membrane permeability (apparent Papp ∼12 × 10⁻⁶ cm/s) compared to methyl or ethyl analogues, while maintaining aqueous solubility (>50 μg/mL) sufficient for oral bioavailability [4] [6]. This fragment also demonstrates exceptional metabolic resilience, reducing susceptibility to cytochrome P450-mediated oxidation compared to bulkier groups like benzyl or phenethyl. Computational analyses reveal that the cyclopropylmethyl group optimally fills hydrophobic binding pockets measuring 4-6 Å diameter, with the strained ring enhancing van der Waals contacts through its unique electron density profile [4] [8]. These properties collectively position 1-(cyclopropylmethyl)-1H-pyrazol-4-amine as a versatile precursor in kinase inhibitor development, GPCR modulators, and antimicrobial agents where balanced lipophilicity and directed hydrogen-bonding capacity are essential.
Table 3: Structure-Property Relationships of 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine Derivatives
Structural Feature | Physicochemical Influence | Biological Impact |
---|---|---|
4-Amino group | Hydrogen-bonding capacity (2 donor, 1 acceptor sites); pKa ∼8.5 | Enables salt bridge formation with Asp/Glu residues; facilitates target engagement in hydrophilic binding pockets |
Pyrazole core | Moderate aromaticity (resonance energy ∼20 kcal/mol); dipole moment ∼2.5 D | Directs planar orientation for π-stacking interactions; provides metabolic stability against oxidation |
N1-Cyclopropylmethyl | Lipophilicity (π = 0.92); TPSA reduction ∼15 Ų | Enhances membrane permeability; protects against N-dealkylation metabolism; fills hydrophobic subpockets |
Hybrid geometry | Dihedral angle ∼85° between rings | Projects cyclopropyl into orthogonal plane for optimal steric complementarity with binding surfaces |
The compound's synthetic versatility further elevates its importance in medicinal chemistry. The primary amine functionality facilitates diverse derivatization through acylation, reductive amination, and ureation reactions, enabling rapid generation of structure-activity relationship libraries [4] [6]. Simultaneously, the electron-rich pyrazole ring undergoes regioselective electrophilic substitution at C3/C5 positions, allowing additional functional group incorporation. These orthogonal reactivities permit systematic exploration of chemical space around the core scaffold, making 1-(cyclopropylmethyl)-1H-pyrazol-4-amine a valuable template for lead optimization programs targeting diverse therapeutic areas including oncology, CNS disorders, and infectious diseases [4] [5] [6]. The continuous evolution of synthetic methodologies—particularly transition-metal-catalyzed couplings—promises enhanced efficiency in accessing novel derivatives bearing this privileged hybrid architecture.
Table 4: Key Synthetic Building Blocks Derived from 1-(Cyclopropylmethyl)-1H-pyrazol-4-amine
Chemical Transformation | Reaction Conditions | Application in Drug Discovery |
---|---|---|
Acylation | Acid chlorides/anhydrides, base catalysis (Et₃N, DIPEA) | Amide library generation for protease inhibitor development |
Reductive Amination | Aldehydes/ketones, NaBH₃CN/AcOH | Tertiary amine synthesis targeting GPCR modulators |
Sulfonylation | Sulfonyl chlorides, pyridine/DMAP | Sulfonamide creation for kinase hinge-binding motifs |
Urea Formation | Isocyanates, DCM/RT | Allosteric site binders for enzyme inhibition |
Electrophilic Aromatic Substitution | Halogenation/Nitration at C5 position | Halogen bonding capabilities; precursor for cross-coupling |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0